2,2,2-Trifluoro-1-o-tolylethanone oxime
Overview
Description
2,2,2-Trifluoro-1-o-tolylethanone oxime is an organic compound with the molecular formula C9H8F3NO. It is a derivative of ethanone, where the oxime group is attached to the carbonyl carbon, and the trifluoromethyl group is attached to the alpha carbon. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoro-1-o-tolylethanone oxime can be synthesized through the reaction of 2,2,2-trifluoro-1-o-tolylethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium at a temperature range of 0-5°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-o-tolylethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-o-tolylethanone oxime is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Potential use in the development of pharmaceuticals and as a diagnostic tool.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-o-tolylethanone oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-p-tolylethanone oxime
- 2,2,2-Trifluoro-1-m-tolylethanone oxime
- 2,2,2-Trifluoro-1-phenylethanone oxime
Uniqueness
2,2,2-Trifluoro-1-o-tolylethanone oxime is unique due to the presence of the ortho-methyl group, which can influence its steric and electronic properties. This can result in different reactivity and selectivity compared to its para- and meta-substituted analogs .
Properties
IUPAC Name |
(NE)-N-[2,2,2-trifluoro-1-(2-methylphenyl)ethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-6-4-2-3-5-7(6)8(13-14)9(10,11)12/h2-5,14H,1H3/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODINYBLLPAGPKE-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NO)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N\O)/C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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